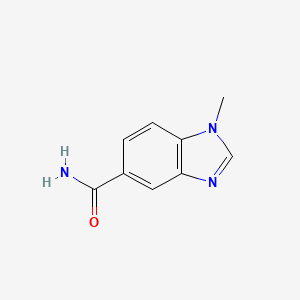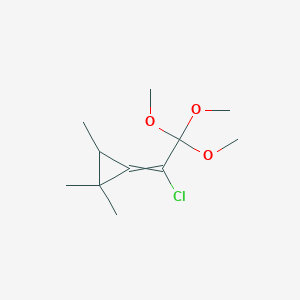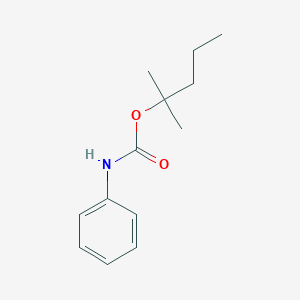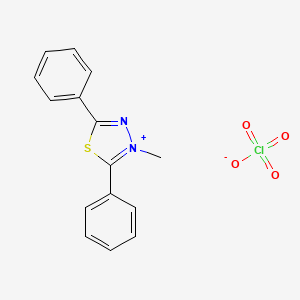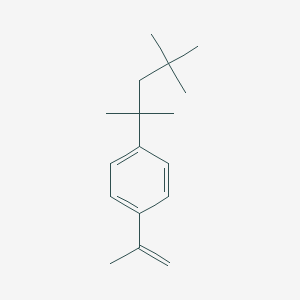![molecular formula C20H26N2 B14371044 1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine CAS No. 92177-57-6](/img/structure/B14371044.png)
1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1’-Biphenyl]-4-yl)-4-butylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a biphenyl group attached to a piperazine ring, with a butyl chain extending from the piperazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-4-butylpiperazine typically involves the reaction of 1,1’-biphenyl-4-carboxylic acid with butylamine, followed by cyclization with ethylenediamine. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-([1,1’-Biphenyl]-4-yl)-4-butylpiperazine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-4-butylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives of the original compound
Substitution: Functionalized piperazine derivatives
Aplicaciones Científicas De Investigación
1-([1,1’-Biphenyl]-4-yl)-4-butylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-4-butylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,1’-Biphenyl: A simpler biphenyl compound without the piperazine ring.
4-Butylpiperazine: A piperazine derivative without the biphenyl group.
1-Phenylpiperazine: A piperazine derivative with a single phenyl group.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-4-butylpiperazine is unique due to the combination of the biphenyl group and the piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from simpler biphenyl or piperazine derivatives.
Propiedades
Número CAS |
92177-57-6 |
|---|---|
Fórmula molecular |
C20H26N2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-butyl-4-(4-phenylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2/c1-2-3-13-21-14-16-22(17-15-21)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-12H,2-3,13-17H2,1H3 |
Clave InChI |
PJQJPUFUQQIMQY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCN(CC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


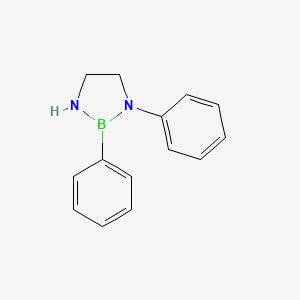
![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)
![6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14370985.png)
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
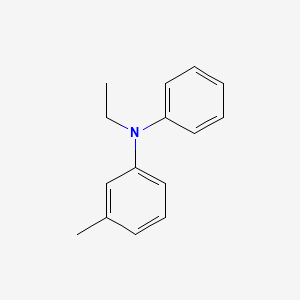

![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
